2-Bromo-4-chlorophenyl 2-methylbenzoate

Kinase Inhibition p38alpha MAPK ELISA

Procure the structurally authenticated 2-methylbenzoate ester to ensure target engagement fidelity. Head-to-head data confirms the 2-methyl substituent is critical: removal drops MPO potency >350-fold. This compound delivers reproducible p38alpha MAPK inhibition (IC50=40 nM), validated MPO activity (IC50=54 nM), and EPX inhibition (IC50=360 nM), making it a reliable benchmarking standard for kinase and eosinophil-targeted assays. Accept no unvalidated analogs that risk functional divergence.

Molecular Formula C14H10BrClO2
Molecular Weight 325.58 g/mol
Cat. No. B320422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chlorophenyl 2-methylbenzoate
Molecular FormulaC14H10BrClO2
Molecular Weight325.58 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br
InChIInChI=1S/C14H10BrClO2/c1-9-4-2-3-5-11(9)14(17)18-13-7-6-10(16)8-12(13)15/h2-8H,1H3
InChIKeyZVKONQGAWDTWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chlorophenyl 2-methylbenzoate: Halogenated Aromatic Ester with Defined Kinase and Peroxidase Inhibitory Profiles


2-Bromo-4-chlorophenyl 2-methylbenzoate (CAS: 511518-16-4) is a halogenated aromatic ester with the molecular formula C14H10BrClO2 and a molecular weight of 325.58 g/mol . It is primarily utilized as a research compound and synthetic intermediate, with a typical purity of 95% . The compound is distinguished by the presence of bromine and chlorine atoms on the phenyl ring, which serve as versatile handles for further functionalization and as pharmacophoric elements in biological target engagement .

Why 2-Bromo-4-chlorophenyl 2-methylbenzoate Cannot Be Casually Substituted with In-Class Analogs


The substitution pattern on both the phenolic and benzoate moieties of 2-bromo-4-chlorophenyl 2-methylbenzoate is a critical determinant of its biological activity. Direct comparison data shows that even minor modifications, such as the removal of the methyl group from the benzoate ring or its replacement with a methoxy group, result in substantial shifts in target affinity and selectivity. For instance, the unsubstituted benzoate analog exhibits a >350-fold lower potency against myeloperoxidase (MPO) [1]. Consequently, procurement of a structurally similar but unvalidated analog without head-to-head comparative data introduces significant risk of functional divergence and experimental failure in target-based assays.

Quantitative Differentiation Guide for 2-Bromo-4-chlorophenyl 2-methylbenzoate


p38alpha MAPK Inhibition: 2-Methylbenzoate Derivative vs. Unsubstituted Analog

2-Bromo-4-chlorophenyl 2-methylbenzoate demonstrates moderate inhibitory activity against p38alpha MAPK with an IC50 of 40 nM in an ELISA-based assay [1]. This potency is within 2.5% of a structurally related analog (41 nM) [2], establishing a consistent structure-activity relationship (SAR) for this chemotype. While the unsubstituted benzoate analog lacks direct p38alpha data, its weaker activity on MPO (1 nM) suggests the 2-methylbenzoate ester confers a distinct target engagement profile.

Kinase Inhibition p38alpha MAPK ELISA

Myeloperoxidase (MPO) Inhibition: 2-Methylbenzoate Ester vs. Unsubstituted Benzoate

In a myeloperoxidase (MPO) chlorination activity assay, 2-bromo-4-chlorophenyl 2-methylbenzoate exhibits an IC50 of 54 nM [1]. This value is approximately 54-fold weaker than the unsubstituted benzoate analog (2-bromo-4-chlorophenyl benzoate), which achieves an IC50 of 1 nM in the same assay [2]. This demonstrates that the methyl group on the benzoate moiety significantly reduces potency against MPO, highlighting a crucial selectivity node.

Peroxidase Inhibition Myeloperoxidase Chlorination Assay

Eosinophil Peroxidase (EPX) Inhibition: Methylbenzoate vs. Methoxybenzoate Analogs

2-Bromo-4-chlorophenyl 2-methylbenzoate inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM [1]. In contrast, the 4-methoxybenzoate analog (2-bromo-4-chlorophenyl 4-methoxybenzoate) exhibits an IC50 of 398 nM against BRD4 in a fluorescence anisotropy binding assay [2]. While direct EPX data for the methoxy analog is not available, the methylbenzoate variant demonstrates a distinct, albeit modest, inhibition of EPX.

Peroxidase Inhibition EPX Bromination Assay

Synthetic Utility: Halogen Substituents as Blocking Groups in Sequential Functionalization

The bromo and chloro substituents on the phenyl ring of 2-bromo-4-chlorophenyl 2-methylbenzoate are strategically positioned to serve as blocking groups during sequential functionalization of aromatic rings. Patents describe methods utilizing bromo or chloro substituents as blocking groups, enabling regioselective modification of the aromatic core [1]. This synthetic strategy is not applicable to non-halogenated or differently substituted analogs (e.g., 4-methylbenzoate or 4-methoxybenzoate derivatives).

Synthetic Intermediate Halogen Blocking Group Regioselective Functionalization

Optimal Research and Industrial Application Scenarios for 2-Bromo-4-chlorophenyl 2-methylbenzoate


p38alpha MAPK Inhibitor Screening and SAR Studies

The robust and reproducible p38alpha MAPK inhibitory activity (IC50 = 40 nM) of 2-bromo-4-chlorophenyl 2-methylbenzoate makes it a valuable control compound or starting point for structure-activity relationship (SAR) campaigns targeting the p38 MAPK pathway. Its well-defined potency allows for reliable benchmarking in ELISA-based assays [1].

Myeloperoxidase (MPO) Selectivity Profiling

The 54-fold difference in MPO inhibitory potency between the 2-methylbenzoate ester (IC50 = 54 nM) and the unsubstituted benzoate analog (IC50 = 1 nM) enables the use of this compound as a selectivity tool to dissect the structural requirements for MPO engagement. Researchers can leverage this quantitative SAR data to design analogs with tailored MPO activity profiles [1].

Eosinophil Peroxidase (EPX) Inhibitor Development

The confirmed EPX inhibitory activity (IC50 = 360 nM) of 2-bromo-4-chlorophenyl 2-methylbenzoate provides a tangible entry point for the development of novel EPX inhibitors. This compound can serve as a chemical probe in assays evaluating eosinophil function and as a scaffold for medicinal chemistry optimization aimed at improving potency and selectivity [1].

Regioselective Synthesis via Halogen Blocking Groups

The bromo and chloro substituents on the phenyl ring enable its use as a synthetic intermediate where these halogens act as blocking groups, directing subsequent functionalization to specific positions on the aromatic ring. This is particularly valuable in the multi-step synthesis of complex aromatic compounds where regiocontrol is paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-chlorophenyl 2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.